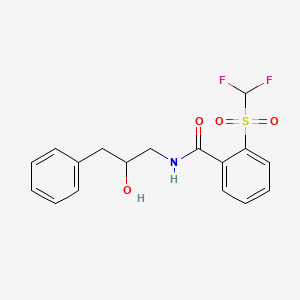
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-phenylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known by its chemical formula C17H16F2N2O4S and is commonly referred to as DMS-10.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Benzamides, including derivatives like 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide, are significant in pharmaceutical research due to their bioactivity. They are explored for their potential in treating various diseases, such as cancer, hypercholesterolemia, and microbial infections . The difluoromethanesulfonyl group could enhance the compound’s ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Antioxidant Research
The antioxidant properties of benzamide derivatives make them candidates for research into oxidative stress-related conditions. Studies on similar compounds have shown effective free radical scavenging and metal chelating activities, suggesting that 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide could be valuable in this field .
Antibacterial and Antimicrobial Studies
Benzamide derivatives have been tested for their growth inhibitory activity against various bacteria. The structural features of 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide may contribute to its potential antibacterial and antimicrobial applications, as seen in related research .
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c18-17(19)25(23,24)15-9-5-4-8-14(15)16(22)20-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,17,21H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTDGVORVZUCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-phenylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

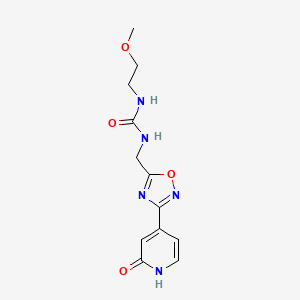
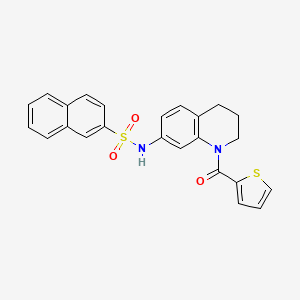

amine hydrochloride](/img/structure/B2933835.png)
![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)
![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)
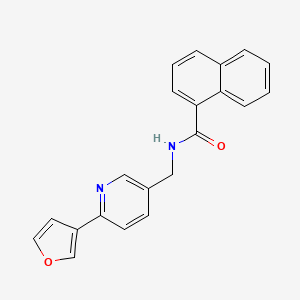
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)
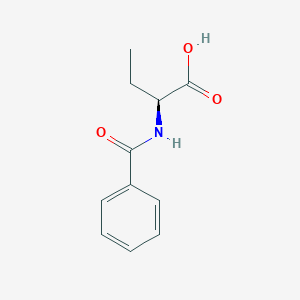
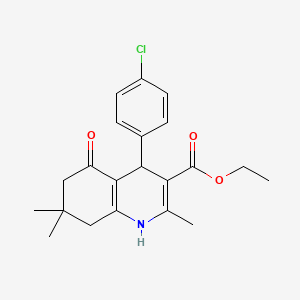
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2933852.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone](/img/structure/B2933853.png)
